Home > Products > Screening Compounds P113855 > (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol - 2098109-29-4

(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Catalog Number: EVT-1767581
CAS Number: 2098109-29-4
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol is a complex organic molecule that incorporates a spirocyclic structure combined with a chloropyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of specific biological targets.

Source

This compound is referenced in various patent applications and scientific publications, indicating its relevance in pharmaceutical research. Notably, it is associated with the development of inhibitors for proteins such as checkpoint kinase 1 (CHK-1) and SHP2, which are implicated in cancer and other diseases .

Classification

The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its structure. It also falls under the category of spirocyclic compounds, characterized by the spiro connection between two rings.

Synthesis Analysis

Methods

The synthesis of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol typically involves multi-step organic reactions. The initial steps may include the formation of the spirocyclic framework followed by the introduction of the chloropyrazine moiety.

Technical Details

  1. Formation of Spirocyclic Structure: The synthesis begins with a precursor that contains a piperazine or similar nitrogen-containing ring. This precursor undergoes cyclization to form the spirocyclic structure.
  2. Introduction of Chloropyrazine: The chloropyrazine group is then introduced through nucleophilic substitution reactions, where a suitable chlorinated pyrazine derivative reacts with the spirocyclic intermediate.
  3. Final Modifications: The final step involves functionalization to attach the methanol group, typically through reduction or substitution reactions.
Molecular Structure Analysis

Structure

The molecular structure of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol features:

  • A spirocyclic core formed by two rings sharing a single atom.
  • A chloropyrazine substituent at one position, contributing to its biological activity.

Data

  • Molecular Formula: C13H16ClN3O
  • Molecular Weight: Approximately 269.74 g/mol
  • Structural Features: The presence of multiple nitrogen atoms and a chlorine atom affects the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The chloropyrazine moiety can undergo nucleophilic attack by various nucleophiles, facilitating further functionalization.
  2. Reduction Reactions: The methanol group can be modified through reduction processes to alter its reactivity.
  3. Cyclization Reactions: Additional cyclization can occur under specific conditions, potentially leading to new derivatives.

Technical Details

These reactions are typically carried out under controlled conditions, such as temperature and solvent choice, to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol primarily involves its role as an inhibitor of specific kinases or phosphatases involved in cell signaling pathways.

Data

Research indicates that this compound may inhibit CHK-1 activity, thereby affecting cell cycle regulation and apoptosis in cancer cells . Its interaction with target proteins is likely mediated by hydrogen bonding and hydrophobic interactions due to its structural features.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a solid or crystalline form.
  2. Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant data such as partition coefficients (Log P) indicate its potential for bioavailability, with values suggesting moderate lipophilicity .

Applications

Scientific Uses

The primary applications of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol lie in:

  1. Pharmaceutical Development: As a potential drug candidate targeting CHK-1 and SHP2 pathways for cancer treatment.
  2. Biochemical Research: Useful in studying cellular processes related to cell cycle regulation and apoptosis.
  3. Synthetic Chemistry: Serves as an intermediate for developing novel compounds with enhanced biological activity.
Synthetic Methodologies for (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

Strategic Retrosynthetic Analysis of Spirocyclic Core Assembly

The retrosynthetic deconstruction of (6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol reveals two logical starting points: the spirocyclic 6-azaspiro[3.4]octane scaffold and the electrophilic 3-chloropyrazine unit. The central C–N bond connecting these moieties is cleaved retrosynthetically, indicating a late-stage nucleophilic substitution as the key coupling step. The hydroxymethyl group is traced to a pre-oxidation state (e.g., carboxylic acid or ester) or introduced via masked functionalities like olefins or halides. The spirocyclic core itself is disconnected into two synthons: a cyclobutane derivative bearing an electrophilic center (e.g., carbonyl or halide) and a pyrrolidine/azetidine precursor with nucleophilic capability. This analysis prioritizes convergent routes that assemble the spirocycle prior to pyrazine introduction, leveraging the stability of the chloropyrazine as a synthetic handle [1] [4].

Table 1: Strategic Disconnections for Spirocyclic Core Assembly

Retrosynthetic StepSynthon ASynthon BKey Bond FormedStrategic Advantage
C8-spiro bond cleavageCyclobutane-1,1-diesterHalogenated azetidineC–C (spiro)Enables [3+2] annulation approaches
C6-N bond cleavage6-Azaspiro[3.4]octan-8-yl2,3-DichloropyrazineC–N (pyrazine attachment)Leverages differential halogen reactivity
Hydroxymethyl derivation6-Azaspiro[3.4]octan-8-carbaldehydeC–O (alcohol via reduction)Utilizes aldehyde as versatile precursor
Spiro N-functionalization8-(Hydroxymethyl)-6-azaspiro[3.4]octane3-Chloro-2-halopyrazineC–N (ring N-functionalization)Enables Pd-catalyzed cross-coupling

Multi-Step Synthesis Involving Azaspiro[3.4]octane Formation via Cycloaddition or Ring-Opening Strategies

The azaspiro[3.4]octane core is constructed using two predominant methodologies:

  • [3+2] Cycloadditions: Methylenecyclopropanes undergo strain-driven ring expansion with azomethine ylides (generated in situ from amino acid derivatives like sarcosine). This concerted mechanism offers moderate to high diastereoselectivity depending on ylide substituents and catalyst choice. For example, reacting tert-butyl 2-oxo-6-azaspiro[3.3]heptane-6-carboxylate* (CAS 1181816-12-5; C₁₁H₁₇NO₃) with a stabilized ylide yields the spiro[3.4]octane carboxylate precursor after decarboxylation and functional group manipulation [9].

  • Ring-Opening/Cross-Coupling: Highly strained spirocyclic systems like 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6; C₆H₁₁NO; MW 113.16) serve as pivotal intermediates. The oxa-aza spirocycle undergoes regioselective ring-opening by nucleophiles (e.g., cyanide, Grignard reagents) at the C8 position. Subsequent reduction and functional group interconversion provide the hydroxymethyl group. This route benefits from the commercial availability of the spiro-oxirane or aziridine precursors and the predictable regiochemistry of ring opening [5] [6].

Table 2: Comparison of Azaspiro[3.4]octane Ring Formation Strategies

MethodologyKey Intermediate(s)Reaction ConditionsYield RangeCritical Parameters
[3+2] CycloadditionMethylenecyclopropane, Azomethine ylideHeat (Δ), Solvent (toluene/DMF), Lewis acid40-65%Diastereoselectivity control, Ylide stability
Ring-Opening2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6)Nucleophile (e.g., CN⁻, RMgX), Acid/Base catalyst55-85%Regioselectivity, Nucleophile compatibility
Intramolecular Alkylationtert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-91-5; C₁₂H₂₁NO₃)Base (NaH/K₂CO₃), Polar aprotic solvent30-50%Ring size preference, Competing eliminations

Functionalization of 3-Chloropyrazine Precursors via Nucleophilic Substitution

The C3 chlorine of pyrazine exhibits superior reactivity towards nucleophilic aromatic substitution (SNAr) compared to C2 halogens due to the electron-withdrawing effect of the adjacent ring nitrogen. This chemoselectivity enables the efficient coupling of the pre-formed azaspiro[3.4]octane scaffold bearing a secondary amine nucleophile. The reaction typically employs the deprotonated spirocyclic amine (tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate*, CAS 885270-86-0; C₁₁H₂₀N₂O₂) with 2,3-dichloropyrazine in polar aprotic solvents (DMF, NMP) at elevated temperatures (80-120°C). The Boc protecting group is crucial here to prevent dialkylation and is cleanly removed post-coupling under acidic conditions (e.g., TFA/DCM). The reaction tolerates the hydroxymethyl group if protected (e.g., as a silyl ether or ester), but unprotected hydroxymethyl groups can lead to minor O-alkylation byproducts requiring careful chromatography [1] [4].

Table 3: Nucleophilic Substitution Optimization Parameters

ParameterCondition RangeImpact on Yield/PurityRecommended Optimum
SolventDMF, DMAc, NMP, DMSODMF/NMP give highest conversion (≥90%)Anhydrous DMF or NMP
Temperature60°C - 130°C<80°C: Slow rxn; >110°C: Degradation90-100°C
BaseDIPEA, TEA, K₂CO₃, Cs₂CO₃Tertiary amines (DIPEA) superior to carbonates2.5 eq. DIPEA
Spiro Amine Protecting GroupBoc, Cbz, FmocBoc allows clean deprotectiontert-Butoxycarbonyl (Boc)
Reaction Time8-36 hoursLonger times needed for sterically hindered amines12-18 hours

Stereochemical Control in Spirocyclic System Construction

Constructing the spirocyclic core with defined stereochemistry at C8 (bearing the hydroxymethyl group) presents significant challenges and opportunities. While the azaspiro[3.4]octane core lacks inherent planar chirality, the C8 carbon is a stereogenic center. Key strategies include:

  • Chiral Pool Utilization: Employing enantiomerically pure pyrrolidine or azetidine building blocks derived from natural amino acids (e.g., proline) as starting materials. The stereochemistry of the amino acid precursor dictates the configuration at C8 after spirocyclization and functional group manipulation.
  • Asymmetric Catalysis: Catalytic enantioselective synthesis of key intermediates. For instance, asymmetric hydrogenation of prochiral 8-methylene-6-azaspiro[3.4]octane derivatives using chiral Rh or Ru catalysts (e.g., DuPhos, BINAP complexes) achieves high enantiomeric excess (ee >90%). The resulting chiral center at C8 is then oxidized to the hydroxymethyl alcohol while retaining configuration [9] [10].
  • Diastereoselective Cyclization: Using chiral auxiliaries attached to the cyclobutane or nitrogen heterocycle precursor. Auxiliaries like Oppolzer's sultam or Evans' oxazolidinones control the facial selectivity during ring-closing steps (e.g., Dieckmann condensation or intramolecular alkylation). Subsequent auxiliary removal furnishes the enantiomerically enriched spirocycle. Controlling ring junction conformation is critical to minimize epimerization during downstream steps like the chloropyrazine coupling [10].

Table 4: Stereochemical Control Approaches for C8 Chiral Center

StrategyKey Reagent/CatalystStereochemical OutcomeLimitations/Challenges
Asymmetric HydrogenationRu-(S)-BINAP, Rh-(R,R)-DuPhos88-95% ee (S or R configured)Requires synthesis of prochiral olefin
Chiral Auxiliary (Evans)(4R)-Benzyloxazolidin-2-one>98% de (controlled relative stereochemistry)Multi-step auxiliary attachment/removal
Enzymatic ResolutionLipase (e.g., CAL-B), Hydrolytic conditions99% ee (single enantiomer)Maximum yield 50%; requires racemate input
Chiral Pool (L-Proline)L-Proline derivativesRetains (S) configurationLimited to natural amino acid enantiomer

Optimization of Protecting Group Strategies for Hydroxymethyl Substituents

The primary alcohol (hydroxymethyl) group necessitates protection during key synthetic steps, particularly during the nucleophilic aromatic substitution with chloropyrazine and during acidic or basic deprotection steps involving the spirocyclic nitrogen. Protecting group selection balances stability under reaction conditions and orthogonal deprotectability relative to N-protecting groups:

  • Silyl Ethers (TBDMS, TIPS): Offer robust protection during nucleophilic substitution (SNAr) and mild deprotection using fluoride sources (e.g., TBAF). tert-Butyldimethylsilyl (TBDMS) ether is preferred for its ease of introduction and stability. However, potential migration under basic conditions and sensitivity to acidic hydrolysis during Boc deprotection require careful sequencing. Introducing TBDMS early (e.g., on the spirocyclic alcohol precursor) before Boc protection of the amine allows Boc removal with TFA without affecting the silyl ether [7] [8].
  • Ethers (MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are acid-labile. They are compatible with Boc deprotection conditions (mild acid) but may be cleaved prematurely under stronger acidic conditions needed for other deprotections. THP can introduce an additional stereocenter.
  • Carboxylic Esters (Acetate, Benzoate): Provide excellent stability under basic and nucleophilic conditions encountered during SNAr. Removal requires hydrolysis under basic conditions (K₂CO₃/MeOH), which must be compatible with the final product. Acetates are often favored for their simplicity and low cost. The optimal strategy involves installing the TBDMS group on the hydroxymethyl early in the sequence (e.g., after spirocycle formation but before amine functionalization). This group survives Boc protection/deprotection cycles on the amine and the SNAr conditions. Final deprotection using TBAF in THF at 0-25°C cleanly yields the desired alcohol without affecting the chloropyrazine ring [7] [8].

Table 5: Hydroxymethyl Protecting Group Performance Comparison

Protecting GroupIntroduction ReagentCleavage ConditionsCompatibility with SNAr/Boc DeprotectionKey Advantage
TBDMS EtherTBDMSCl, Imidazole, DMFTBAF, THF or AcOH/H₂O/THFHigh (stable to TFA, bases, SNAr conditions)Orthogonal to Boc; widely used
Acetate EsterAc₂O, Pyridine or Et₃N, DMAPK₂CO₃, MeOH/H₂O or LiOH, THF/H₂OModerate (stable to SNAr; hydrolyzed by strong base)Inexpensive; easy introduction/removal
MOM EtherMOMCl, DIPEA, CH₂Cl₂TFA, CH₂Cl₂ or HCl, MeOHLow (cleaved by acids used for Boc removal)Very acid-labile for orthogonal deprotection
Benzyl EtherBnBr, NaH, DMFH₂, Pd/C or BCl₃, CH₂Cl₂High (stable to acids/bases)Robust protection; hydrogenolytic cleavage

Appendix: Key Compounds Mentioned

Properties

CAS Number

2098109-29-4

Product Name

(6-(3-Chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol

IUPAC Name

[6-(3-chloropyrazin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

InChI

InChI=1S/C12H16ClN3O/c13-10-11(15-5-4-14-10)16-6-9(7-17)12(8-16)2-1-3-12/h4-5,9,17H,1-3,6-8H2

InChI Key

BTHYDJQOCXYDLJ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=NC=CN=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.